molecular formula C10H19NO3 B2699544 Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate CAS No. 939900-20-6

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Cat. No. B2699544
M. Wt: 201.266
InChI Key: GXLLPRLLFBDIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate” is C10H19NO3 . The average mass is 201.263 Da and the monoisotopic mass is 201.136490 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate” include a density of 1.1±0.1 g/cm3, boiling point of 296.0±30.0 °C at 760 mmHg, and a flash point of 132.8±24.6 °C .

Scientific Research Applications

Microbial Reduction in Organic Synthesis
A notable application of a closely related compound, ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, involves its microbial reduction by various microorganisms to yield ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This process, facilitated by species like Candida parapsilosis and Pichia methanolica, highlights the potential of microbial systems in producing stereospecific compounds for organic synthesis (Guo et al., 2006).

Enzymatic Hydrolysis in Drug Activation
Another significant application, though related to a structurally similar compound (CPT-11), sheds light on the enzymatic hydrolysis by human liver carboxylesterase isoforms, which plays a crucial role in the activation of prodrugs. This study provides insights into the enzyme kinetics and potential therapeutic implications of carboxylesterases in drug metabolism and activation (Humerickhouse et al., 2000).

Chemical Synthesis and Functionalization
The compound has been used in chemical synthesis processes, such as the expedient phosphine-catalyzed [4 + 2] annulation, demonstrating its utility in creating highly functionalized tetrahydropyridines. This showcases the versatility of ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate and its derivatives in complex chemical syntheses (Zhu et al., 2003).

Anticancer Agent Synthesis
Research into the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents illustrates the potential pharmaceutical applications of ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate derivatives. This approach highlights the exploration of novel compounds for their therapeutic efficacy against cancer (Rehman et al., 2018).

Safety And Hazards

Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, providing appropriate exhaust ventilation at places where dust is formed, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-14-10(13)9-3-5-11(6-4-9)7-8-12/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLLPRLLFBDIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

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